molecular formula C20H16N2O8S2 B2947295 (E)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid CAS No. 875286-15-0

(E)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid

Cat. No.: B2947295
CAS No.: 875286-15-0
M. Wt: 476.47
InChI Key: ZZAWYLGJGWENSC-CXUHLZMHSA-N
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Description

The compound (E)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid is a structurally complex molecule featuring a thiazolidinone core substituted with a furan-methylene group, a 4-methyl-2-nitrophenyl moiety, and a pentanedioic acid side chain. The thiazolidinone ring contains both 4-oxo and 2-thioxo groups, which contribute to its electronic and steric properties. While direct experimental data for this compound are unavailable in the provided evidence, its structural analogs (e.g., ) suggest key physicochemical trends, such as moderate-to-high density (1.48–1.62 g/cm³) and variable pKa values influenced by substituents .

Properties

IUPAC Name

2-[(5E)-5-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O8S2/c1-10-2-4-12(14(8-10)22(28)29)15-6-3-11(30-15)9-16-18(25)21(20(31)32-16)13(19(26)27)5-7-17(23)24/h2-4,6,8-9,13H,5,7H2,1H3,(H,23,24)(H,26,27)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAWYLGJGWENSC-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(CCC(=O)O)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C(CCC(=O)O)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Compound A : (E)-3-(5-((5-(4-Nitrophenyl)Furan-2-yl)Methylene)-4-Oxo-2-Thioxothiazolidin-3-yl)Propanoic Acid ()

  • Molecular Formula : C₁₇H₁₂N₂O₆S₂
  • Molar Mass : 404.42 g/mol
  • Key Features: Substituent: 4-Nitrophenyl on furan (electron-withdrawing). Side Chain: Propanoic acid (single -COOH group). Predicted Properties: Density = 1.62 g/cm³; pKa = 4.11 (acidic due to -COOH).
  • Comparison : The target compound’s 4-methyl-2-nitrophenyl group introduces steric hindrance and lipophilicity compared to Compound A’s purely nitro-substituted phenyl. The pentanedioic acid chain (two -COOH groups) likely increases acidity and solubility relative to Compound A’s shorter chain .

Compound B : (E)-3-(5-(Furan-2-ylMethylene)-4-Oxo-2-Thioxothiazolidin-3-yl)-N-(Pyridin-2-yl)Propanamide ()

  • Molecular Formula : C₁₆H₁₃N₃O₃S₂
  • Molar Mass : 359.42 g/mol
  • Key Features :
    • Substituent : Unsubstituted furan.
    • Side Chain : Propanamide linked to pyridin-2-yl (hydrogen-bonding capability).
    • Predicted Properties : Density = 1.48 g/cm³; pKa = 12.96 (basic due to pyridine).
  • Comparison : The amide and pyridine groups in Compound B reduce acidity compared to the target’s carboxylic acids. This difference may impact bioavailability and target binding in biological systems .

Compound C : (E)-5-((5-(4-Nitrophenyl)Furan-2-yl)Methylene)-4-Thioxothiazolidin-2-one ()

  • Molecular Formula : Likely C₁₄H₈N₂O₄S₂ (inferred from structure).
  • Key Features: Substituent: 4-Nitrophenyl on furan. Side Chain: Absent (simpler thiazolidinone core).

Research Findings and Hypothetical Implications

While specific bioactivity data are unavailable, structural comparisons suggest:

Acidity : The dual -COOH groups in the target compound could result in a lower pKa (~3–4) compared to Compound B (pKa ~12.96).

Bioavailability : The 4-methyl-2-nitrophenyl group may enhance lipophilicity, improving cell membrane penetration relative to Compounds A and C.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Functional Groups Predicted Density (g/cm³) Predicted pKa
Target Compound C₂₀H₁₇N₂O₈S₂ (inferred) ~507.48 4-Methyl-2-nitrophenyl, pentanedioic acid -COOH (x2), thioxo, oxo ~1.55 (estimated) ~3.5–4.5 (estimated)
Compound A () C₁₇H₁₂N₂O₆S₂ 404.42 4-Nitrophenyl, propanoic acid -COOH, thioxo, oxo 1.62 4.11
Compound B () C₁₆H₁₃N₃O₃S₂ 359.42 Unsubstituted furan, propanamide -CONH-, pyridine 1.48 12.96
Compound C () C₁₄H₈N₂O₄S₂ (inferred) ~356.36 4-Nitrophenyl Thioxo, oxo ~1.60 (estimated) N/A

Notes and Limitations

Data Inference : Properties for the target compound are extrapolated from structural analogs due to lack of direct experimental data.

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